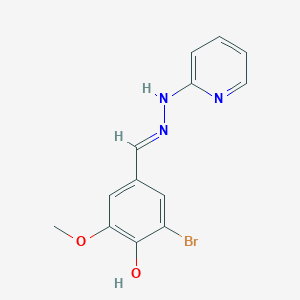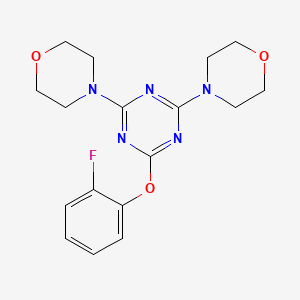![molecular formula C24H32N6O4S2 B6055905 2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(4-ethoxyphenyl)hydrazinecarbothioamide]](/img/structure/B6055905.png)
2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(4-ethoxyphenyl)hydrazinecarbothioamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(4-ethoxyphenyl)hydrazinecarbothioamide], commonly known as EDDTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of EDDTC is not fully understood. However, it is believed that EDDTC exerts its biological effects by chelating metal ions, such as copper and iron, and inhibiting the activity of enzymes that require these metals as cofactors. EDDTC has also been shown to possess radical scavenging activity, which may contribute to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
EDDTC has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that EDDTC can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. Animal studies have shown that EDDTC can protect against oxidative stress and reduce inflammation in various tissues.
実験室実験の利点と制限
One of the main advantages of EDDTC is its low toxicity, which makes it a suitable candidate for use in laboratory experiments. EDDTC is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of EDDTC is its limited solubility in water, which can make it challenging to use in certain experimental settings.
将来の方向性
There are many potential future directions for research on EDDTC. One area of interest is the development of new therapeutic agents based on EDDTC for the treatment of various diseases, including cancer and inflammatory disorders. Another area of interest is the use of EDDTC as a tool for studying metal-dependent enzymes and their role in disease. Additionally, there is a need for further research on the environmental and agricultural applications of EDDTC, including its potential use as a bioremediation agent for contaminated soil and water.
Conclusion:
In conclusion, EDDTC is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of EDDTC is relatively simple, and it possesses a wide range of biochemical and physiological effects. Although there are some limitations to its use in laboratory experiments, EDDTC remains a valuable tool for researchers studying metal-dependent enzymes, inflammation, and oxidative stress. Further research is needed to fully understand the potential of EDDTC and its applications in medicine, agriculture, and environmental science.
合成法
The synthesis of EDDTC involves the reaction of 1,6-hexanediamine with carbon disulfide to form 1,6-hexanediamine carbodithioic acid. This intermediate is then reacted with p-ethoxyaniline to form the final product, EDDTC. The synthesis of EDDTC is relatively simple and can be carried out using standard laboratory techniques.
科学的研究の応用
EDDTC has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, EDDTC has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In agriculture, EDDTC has been used as a fungicide and insecticide. In environmental science, EDDTC has been used to remove heavy metals from contaminated water.
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[6-[2-[(4-ethoxyphenyl)carbamothioyl]hydrazinyl]-6-oxohexanoyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O4S2/c1-3-33-19-13-9-17(10-14-19)25-23(35)29-27-21(31)7-5-6-8-22(32)28-30-24(36)26-18-11-15-20(16-12-18)34-4-2/h9-16H,3-8H2,1-2H3,(H,27,31)(H,28,32)(H2,25,29,35)(H2,26,30,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEJZLHIXOCFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NNC(=O)CCCCC(=O)NNC(=S)NC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(1,6-dioxohexane-1,6-diyl)bis[N-(4-ethoxyphenyl)hydrazinecarbothioamide] | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6055834.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6055837.png)


![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-phenoxy-2-furamide](/img/structure/B6055863.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide](/img/structure/B6055869.png)
![N-(2-phenylethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6055871.png)
![5-[4-(benzyloxy)benzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6055879.png)
![N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6055884.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea](/img/structure/B6055889.png)

![N-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6055912.png)
![ethyl [1-({[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetyl}amino)cyclohexyl]acetate](/img/structure/B6055916.png)
![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6055923.png)